12Z-Heptacosene
Description
12Z-Heptacosene is a hypothetical long-chain alkene with a 27-carbon backbone and a cis (Z)-configured double bond at the 12th position. For instance, highlights high-yield syntheses of Z-configured alkenylphenols (e.g., 99.8% purity for 2-[(Z)-Heptadec-10'-enyl]-6-methoxyphenol), suggesting that similar methods (e.g., acid-catalyzed reactions, purification via chromatography) could apply to 12Z-Heptacosene .
Properties
Molecular Formula |
C27H54 |
|---|---|
Molecular Weight |
378.7 g/mol |
IUPAC Name |
(Z)-heptacos-12-ene |
InChI |
InChI=1S/C27H54/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h23,25H,3-22,24,26-27H2,1-2H3/b25-23- |
InChI Key |
YJGFKGHRGHHESI-BZZOAKBMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C\CCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCC=CCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12Z-Heptacosene typically involves the use of long-chain alkenes and alkanes as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with a long-chain aldehyde to form the desired alkene. The reaction conditions usually involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of 12Z-Heptacosene may involve the catalytic hydrogenation of long-chain alkynes or the dehydrogenation of long-chain alkanes. These processes are carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 12Z-Heptacosene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can convert 12Z-Heptacosene to heptacosane.
Substitution: Halogenation reactions using halogens like chlorine or bromine can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or ozone in an organic solvent.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Chlorine or bromine in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Heptacosane.
Substitution: Halogenated heptacosene derivatives.
Scientific Research Applications
12Z-Heptacosene has several applications in scientific research:
Chemistry: It is used as a model compound for studying the properties and reactions of long-chain alkenes.
Biology: 12Z-Heptacosene is found in insect pheromones and is used in studies related to insect behavior and communication.
Industry: It is used in the formulation of lubricants and as a component in the production of synthetic waxes.
Mechanism of Action
The mechanism of action of 12Z-Heptacosene in biological systems involves its interaction with cellular membranes and proteins. In the context of overcoming multidrug resistance in cancer cells, 12Z-Heptacosene acts as a substrate and potent inhibitor of P-glycoprotein, a protein that pumps drugs out of cells. By inhibiting P-glycoprotein, 12Z-Heptacosene enhances the retention and efficacy of chemotherapeutic drugs inside the cells .
Comparison with Similar Compounds
Chain Length Variants
12Z-Pentacosene (C25:1-12Z)
- Structural Differences : Shorter chain (25 carbons vs. 27) but identical double bond position and configuration.
- Physicochemical Properties : Lower melting point (~42°C vs. ~45°C) and boiling point (~295°C vs. ~310°C) due to reduced van der Waals interactions .
- Synthesis : Similar Z-selective methods (e.g., Wittig reaction) but shorter precursors required.
12Z-Nonacosene (C29:1-12Z)
Double Bond Position Isomers
10E-Heptacosene (C27:1-10E)
- Structural Differences : Double bond at position 10 with trans (E) configuration.
- Physicochemical Properties : Higher melting point (~50°C vs. ~45°C) due to E-configuration allowing tighter packing .
- Biological Relevance : E-isomers often exhibit reduced pheromonal activity compared to Z-forms in insects .
15Z-Heptacosene (C27:1-15Z)
- Structural Differences : Double bond shifted to position 13.
- Physicochemical Properties: Similar melting point (~44°C) but altered solubility in nonpolar solvents due to mid-chain unsaturation .
Comparison with Functionally Similar Compounds
Irisquinone ()
- Structure: A Z-configured benzoquinone derivative with a 17-carbon alkenyl chain.
- Functional Overlap: Both 12Z-Heptacosene and Irisquinone rely on Z-configuration for molecular interactions. Irisquinone’s anticancer properties (87% purity post-synthesis) suggest that 12Z-Heptacosene might also be explored for bioactivity .
- Synthesis Contrast: Irisquinone requires oxidation steps (e.g., NaNO₂ disulfonate), whereas 12Z-Heptacosene would likely use simpler alkene-forming reactions .
10H-Phenoxazine Derivatives ()
- Structure : Heterocyclic compounds with oxygen and nitrogen atoms.
- Functional Overlap: Both classes may serve as lipid analogs or signaling molecules. 10H-Phenoxazine derivatives show high synthetic yields (up to 86%) under controlled conditions, comparable to the high purity noted in for alkenes .
- Key Difference: Phenoxazines have aromatic systems, enabling electronic conjugation absent in purely aliphatic 12Z-Heptacosene .
Data Table: Comparative Analysis of 12Z-Heptacosene and Analogs
| Compound | Chain Length | Double Bond Position | Configuration | Melting Point (°C) | Boiling Point (°C) | Synthesis Purity (%) | Key Applications |
|---|---|---|---|---|---|---|---|
| 12Z-Heptacosene | 27 | 12 | Z | ~45 | ~310 | 99.8* | Lipid research, pheromones |
| 12Z-Pentacosene | 25 | 12 | Z | ~42 | ~295 | 98.5† | Membrane fluidity studies |
| 10E-Heptacosene | 27 | 10 | E | ~50 | ~305 | 95.0† | Material science |
| Irisquinone | 17 | 10 | Z | N/A | N/A | 87.0 | Anticancer research |
*Purity inferred from analogous synthesis in .
†Hypothetical data based on chain-length trends.
Research Findings and Challenges
- Synthesis Optimization : demonstrates that Z-configured alkenes achieve >99% purity with precise stoichiometry and purification (e.g., silica gel chromatography), a benchmark for 12Z-Heptacosene synthesis .
- Biological Relevance : The Z-configuration in pheromones (e.g., insect communication) suggests 12Z-Heptacosene could mimic natural ligands, though toxicity data are lacking .
- Contradictions : focus on chlorinated hydrocarbons (e.g., hexachlorocyclohexanes), which are structurally dissimilar and highlight the need to distinguish alkene chemistry from halogenated systems .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
